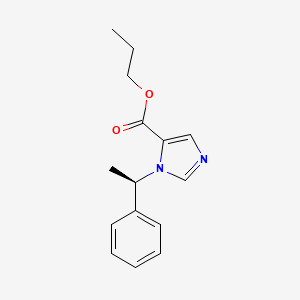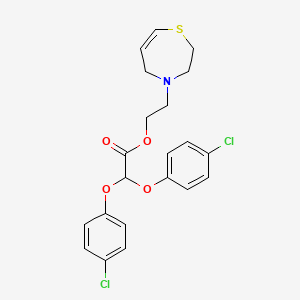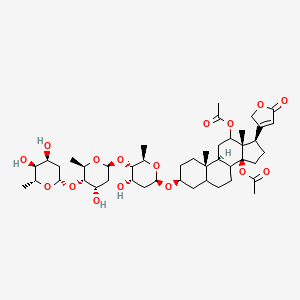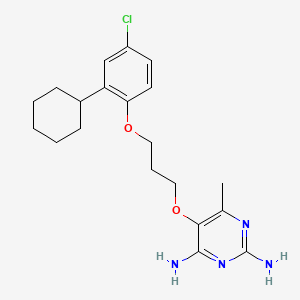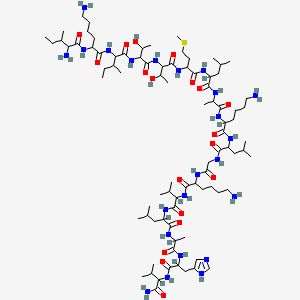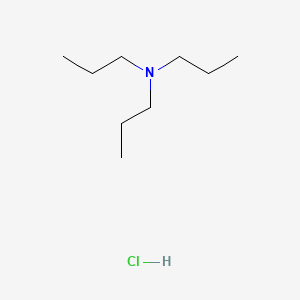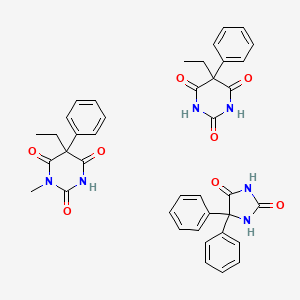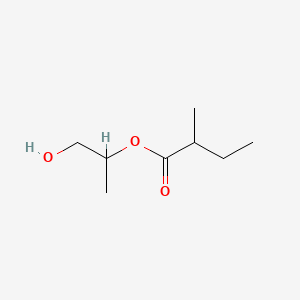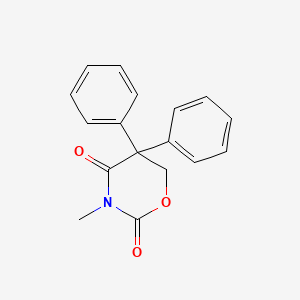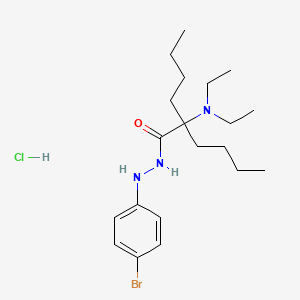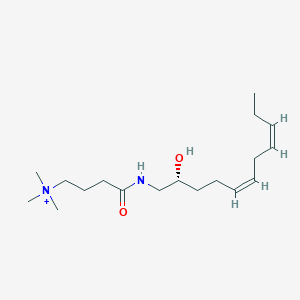
NJ65Yjm5PE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound NJ65YJM5PE, also known as PX-117794, is a chemical substance with the molecular formula C17H18N2O6S and a molecular weight of 378.4 g/mol . This compound is achiral and does not possess any defined stereocenters . It is recognized by the Unique Ingredient Identifier (UNII) this compound assigned by the Food and Drug Administration (FDA) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Condensation reactions: Combining smaller molecules to form the desired compound.
Oxidation and reduction reactions: Adjusting the oxidation state of intermediates.
Purification steps: Using techniques such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production of NJ65YJM5PE would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would include:
Batch or continuous flow reactors: To control reaction conditions and optimize production.
Quality control measures: To ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
NJ65YJM5PE can undergo various chemical reactions, including:
Oxidation: Where the compound loses electrons, often facilitated by oxidizing agents.
Reduction: Where the compound gains electrons, typically using reducing agents.
Substitution: Where one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: To accelerate reactions without being consumed, such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
NJ65YJM5PE has a wide range of applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying biochemical pathways and interactions.
Medicine: Potentially as a drug candidate or for drug development research.
Industry: In the production of specialized chemicals or materials.
Mecanismo De Acción
Bind to enzymes or receptors: Modulating their activity.
Alter cellular pathways: Affecting processes such as signal transduction or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to NJ65YJM5PE include those with similar molecular structures or functional groups. Examples might include:
PX-117794: Another name for this compound.
Other sulfonamide derivatives: Compounds with similar functional groups.
Uniqueness
This compound is unique due to its specific molecular structure and properties, which may confer distinct biological or chemical activities compared to other similar compounds.
Propiedades
Número CAS |
414872-01-8 |
|---|---|
Fórmula molecular |
C17H18N2O6S |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
(E)-3-[4-[(3,4-dimethoxyphenyl)sulfonylamino]phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C17H18N2O6S/c1-24-15-9-8-14(11-16(15)25-2)26(22,23)19-13-6-3-12(4-7-13)5-10-17(20)18-21/h3-11,19,21H,1-2H3,(H,18,20)/b10-5+ |
Clave InChI |
MWBVVOSAOJSWLG-BJMVGYQFSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)/C=C/C(=O)NO)OC |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C=CC(=O)NO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


